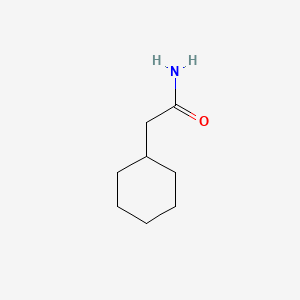

2-Cyclohexylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLQJNUJPSHYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164515 | |

| Record name | Cyclohexaneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-87-3 | |

| Record name | Cyclohexaneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexaneacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Cyclohexylacetamide. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule.

Chemical Identity and Physical Properties

This compound, also known as cyclohexaneacetamide, is a primary amide derivative of cyclohexaneacetic acid. It possesses a molecular formula of C₈H₁₅NO and a molecular weight of approximately 141.21 g/mol .[1] The fundamental chemical identifiers and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | Cyclohexaneacetamide | [1] |

| CAS Number | 1503-87-3 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Boiling Point | 301.3 °C at 760 mmHg | [2] |

| Density | 0.975 g/cm³ | [2] |

| Melting Point | 101-103 °C (for the isomer N-Cyclohexylacetamide) | [3][4] |

Structural Information

The chemical structure of this compound consists of a cyclohexyl ring attached to an acetamide group at the second carbon position. The connectivity of the atoms can be represented by the SMILES string: NC(CC1CCCCC1)=O.[1]

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted spectral characteristics based on the known structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.8 - 1.8 | Multiplet | 11H | Cyclohexyl -CH₂ and -CH |

| 2.0 - 2.2 | Doublet | 2H | -CH₂-C=O |

| 5.3 - 5.6 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| 25.5 - 26.5 | Cyclohexyl C4 |

| 26.0 - 27.0 | Cyclohexyl C3, C5 |

| 32.5 - 33.5 | Cyclohexyl C2, C6 |

| 37.0 - 38.0 | Cyclohexyl C1 |

| 44.0 - 45.0 | -CH₂-C=O |

| 175.0 - 176.0 | C=O |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |

| 2925, 2850 | Strong | C-H Stretch (Cyclohexyl) |

| 1640 - 1680 | Strong | C=O Stretch (Amide I) |

| 1550 - 1640 | Medium | N-H Bend (Amide II) |

Experimental Protocols

Plausible Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and common method for the preparation of primary amides is the reaction of an acid chloride with ammonia. The following is a proposed experimental protocol based on this general chemical transformation.

Objective: To synthesize this compound from Cyclohexylacetyl chloride.

Materials:

-

Cyclohexylacetyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylacetyl chloride (1 equivalent) in dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (3 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological signaling pathways for this compound have not been detailed in the available literature, the broader class of acetamide derivatives is known to exhibit anticonvulsant properties.[5][6] The proposed mechanisms of action for these compounds generally involve the modulation of neuronal excitability.

The primary molecular targets for many anticonvulsant drugs are voltage-gated ion channels and neurotransmitter receptors.[1][3][7] It is plausible that this compound could exert its effects through one or more of the following generalized pathways:

-

Modulation of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium channels, the influx of sodium ions into neurons can be inhibited, leading to a reduction in the firing of action potentials and thereby suppressing seizure activity.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Acetamide derivatives may enhance GABAergic signaling by acting on GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire.[5]

Caption: Plausible signaling pathways for the anticonvulsant action of acetamide derivatives.

Solubility Profile (Qualitative)

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with protic solvents. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Soluble | The polar nature of the solvent can interact with the polar amide group. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble | The nonpolar cyclohexyl group may allow for some interaction, but the polar amide group will limit solubility. |

This in-depth technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. uhcl-ir.tdl.org [uhcl-ir.tdl.org]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylacetamide from Cyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-cyclohexylacetamide from cyclohexylacetic acid. The document details two robust and commonly employed methodologies: a two-step synthesis proceeding through a cyclohexylacetyl chloride intermediate, and a direct one-pot amidation using a carbodiimide coupling agent. This guide includes detailed experimental protocols, quantitative data for the materials involved, and visualizations of the reaction pathway and experimental workflow to aid in laboratory application.

Core Concepts in Amide Bond Formation

The conversion of a carboxylic acid to a primary amide requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an ammonia surrogate. The primary challenge in the direct reaction between a carboxylic acid and ammonia is the acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. The methodologies outlined below circumvent this issue by either converting the carboxylic acid into a more reactive intermediate or by employing coupling agents that facilitate the direct condensation.

Quantitative Data

The physical and chemical properties of the key compounds in this synthesis are summarized in the table below for easy reference.

| Compound Name | Cyclohexylacetic Acid | This compound |

| Structure | C₆H₁₁CH₂COOH | C₆H₁₁CH₂CONH₂ |

| CAS Number | 5292-21-7[1][2] | 1503-87-3[3][4] |

| Molecular Formula | C₈H₁₄O₂[1] | C₈H₁₅NO[3] |

| Molecular Weight | 142.20 g/mol [1] | 141.21 g/mol [3] |

| Appearance | White to colorless solid or crystalline mass[1][2] | Data not available |

| Melting Point | 28-32 °C[1] | Data not available |

| Boiling Point | 242-244 °C[1] | 301.3 °C at 760 mmHg[4] |

| Density | 1.007 g/mL at 25 °C[1] | 0.975 g/cm³[4] |

Synthetic Methodologies

Two primary, reliable methods for the synthesis of this compound are detailed below.

Method A: Two-Step Synthesis via Cyclohexylacetyl Chloride

This classic and high-yielding approach first involves the conversion of cyclohexylacetic acid to the more reactive acyl chloride, cyclohexylacetyl chloride, using thionyl chloride (SOCl₂). The intermediate acyl chloride is then reacted with aqueous ammonia in a nucleophilic acyl substitution reaction to afford the desired amide.

-

Reagents and Setup:

-

Cyclohexylacetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional, a few drops)

-

Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite®), magnetic stirrer, and heating mantle.

-

The reaction should be conducted in a well-ventilated fume hood.

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylacetic acid.

-

Carefully add thionyl chloride (2.0 equivalents) to the flask. A few drops of DMF can be added to catalyze the reaction.

-

Fit the flask with a reflux condenser and a drying tube.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexylacetyl chloride is typically a pale yellow to colorless liquid and can be used in the next step without further purification.

-

-

Reagents and Setup:

-

Crude cyclohexylacetyl chloride (from Step 1)

-

Concentrated aqueous ammonia (NH₄OH, 28-30%) (in excess, ~5-10 eq)

-

Anhydrous diethyl ether or dichloromethane (DCM) for extraction

-

Beaker or flask for the reaction, ice bath, separatory funnel.

-

This procedure should be performed in a fume hood due to the vigorous nature of the reaction and the evolution of ammonia gas.

-

-

Procedure:

-

Place the concentrated aqueous ammonia in a beaker or flask and cool it in an ice bath.

-

Dissolve the crude cyclohexylacetyl chloride in a minimal amount of a dry, inert solvent like diethyl ether or DCM.

-

Slowly add the solution of cyclohexylacetyl chloride dropwise to the cold, stirred aqueous ammonia. This reaction is highly exothermic and will produce a white precipitate (a mixture of this compound and ammonium chloride).[5]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

If a precipitate has formed, it can be collected by vacuum filtration. Wash the solid with cold water to remove ammonium chloride, followed by a small amount of cold diethyl ether.

-

If the product is soluble or remains in the organic layer, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (to remove any remaining ammonia), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Method B: Direct Amidation using EDC and HOBt

This method facilitates the direct formation of the amide bond from the carboxylic acid and an ammonia source (ammonium chloride is often used in conjunction with a base) in a one-pot synthesis. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and improve the reaction efficiency.

-

Reagents and Setup:

-

Cyclohexylacetic acid (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq)

-

Anhydrous polar aprotic solvent, such as DMF or DCM.

-

Round-bottom flask, magnetic stirrer, and an inert atmosphere (nitrogen or argon).

-

-

Procedure:

-

Dissolve cyclohexylacetic acid, HOBt, and ammonium chloride in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (DIPEA or TEA) to the mixture and stir for 5-10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl to the cold solution in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide functional group (N-H and C=O stretches).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP) Analysis: To assess the purity of the final product.

This guide provides a foundational framework for the synthesis of this compound. Researchers should note that reaction conditions such as temperature, reaction time, and solvent may require optimization to achieve the best results for their specific laboratory setup and scale. Standard laboratory safety practices should be followed at all times.

References

Spectroscopic Profile of 2-Cyclohexylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylacetamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₁₅NO[1] Molecular Weight: 141.21 g/mol [1] Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.4 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.1 - 2.2 | Doublet | 2H | -CH₂-C=O |

| ~ 1.6 - 1.8 | Multiplet | 6H | Cyclohexyl-H (axial & equatorial) |

| ~ 1.1 - 1.4 | Multiplet | 5H | Cyclohexyl-H (axial & equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 45 | -CH₂-C=O |

| ~ 35 | Cyclohexyl-CH |

| ~ 33 | Cyclohexyl-CH₂ |

| ~ 26 | Cyclohexyl-CH₂ |

| ~ 25 | Cyclohexyl-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, 3180 | Strong, Broad | N-H Stretch (Amide) |

| ~ 2925, 2850 | Strong | C-H Stretch (Cyclohexyl) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1450 | Medium | C-H Bend (Cyclohexyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - CH₃CONH]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | High | [C₄H₇]⁺ |

| 44 | Moderate | [CH₂=C(OH)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).[2]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

The solution is transferred to a clean, dry 5 mm NMR tube.[2]

-

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

A 500 MHz NMR spectrometer is used for analysis.

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is utilized to obtain singlets for each unique carbon atom.[4]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of this compound is dissolved in a volatile solvent such as dichloromethane or acetone.[5]

-

A drop of the resulting solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder.

-

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).[7]

-

Electron Ionization (EI) is a common method for generating ions, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[8][9]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge (m/z) ratio.[7][8]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Experimental Design [web.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

2-Cyclohexylacetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available chemical and physical data for 2-Cyclohexylacetamide (CAS Number: 1503-87-3). The document is intended for researchers, scientists, and professionals in drug development who require accurate, foundational information on this compound. All quantitative data is summarized for clarity. At present, detailed experimental protocols, biological activity, and specific applications in drug development for this compound are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1503-87-3 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Synonyms | Cyclohexaneacetamide | [1][2] |

Synthesis and Manufacturing

Biological Activity and Drug Development Applications

Currently, there is a notable lack of published research detailing the biological activity, signaling pathways, or specific applications of this compound in drug development. While related compounds containing the cyclohexyl or acetamide moiety are subjects of biological and medicinal chemistry research, this specific molecule's role has not been elucidated in the available literature. For instance, N-cyclohexylacetamide (CAS 1124-53-4), a structural isomer, has been investigated for potential antimicrobial and enzyme inhibition activities. However, it is crucial to note that these findings cannot be directly extrapolated to this compound.

Experimental Protocols

A search of scientific databases and literature did not yield specific, detailed experimental protocols for the use of this compound in biological or pharmacological assays.

Signaling Pathways and Logical Relationships

Due to the absence of research on the biological effects of this compound, there are no described signaling pathways or established logical relationships to visualize.

Conclusion

This compound is a defined chemical entity with established physical properties. However, its biological significance and potential applications within the fields of pharmacology and drug development remain unexplored in the current body of scientific literature. This presents an opportunity for novel research to investigate the bioactivity of this compound. Researchers interested in this molecule would need to undertake foundational studies to determine its pharmacological profile.

References

An In-depth Technical Guide to the Solubility of 2-Cyclohexylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyclohexylacetamide in organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound. It includes detailed experimental protocols for solubility determination, a qualitative analysis of expected solubility based on the compound's structure, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, enabling them to make informed decisions regarding solvent choice for synthesis, purification, and formulation.

Introduction to the Solubility of this compound

This compound is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The solubility of this compound in organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility is therefore essential for process development and optimization.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or chemical databases, this guide provides the necessary tools for researchers to generate this data and make well-founded decisions on solvent selection.

Qualitative Solubility Profile of this compound

Based on the molecular structure of this compound, which features a nonpolar cyclohexyl group and a polar acetamide group, a qualitative assessment of its solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Solvents: The presence of the amide functional group, with its capacity for hydrogen bonding, suggests that this compound will exhibit some solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dimethylformamide).

-

Nonpolar Solvents: The bulky, nonpolar cyclohexyl ring will contribute to its solubility in nonpolar solvents like toluene, hexane, and diethyl ether.

The overall solubility in a given solvent will be a balance between the contributions of the polar amide group and the nonpolar cyclohexyl group. It is anticipated that this compound will demonstrate moderate solubility in a broad range of organic solvents.

Quantitative Solubility Data

As of the date of this publication, a comprehensive and validated set of quantitative solubility data for this compound across a wide array of organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Equilibrium Solubility | ||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC | ||

| e.g., Hexane | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Equilibrium Solubility |

Experimental Protocols for Solubility Determination

To empower researchers to generate the critical data needed for their work, this section provides detailed methodologies for key experiments used to determine the solubility of a solid compound in an organic solvent.

This method determines the saturation solubility of a compound in a solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period to allow the system to reach equilibrium.[1][2] This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[2]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[1][2]

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[1] A calibration curve should be prepared using standards of known concentrations.

-

Calculation: The solubility is then calculated from the determined concentration.

Protocol:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the equilibrium solubility method.

-

Aliquot Collection: Carefully withdraw a precise volume of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).[3]

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dissolved solid is left as a residue.[3]

-

Drying and Weighing: Ensure the residue is completely dry by placing it in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[3]

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.

For rapid screening of solubility in multiple solvents, HTS methods can be employed. These methods are particularly useful in early-stage drug development and process optimization.[7][8][9][10][11]

Protocol (Example using Laser Nephelometry):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Plate Preparation: In a multi-well plate, dispense varying amounts of the stock solution into different wells.

-

Solvent Addition: Add the organic solvents to be tested to the wells.

-

Precipitation and Dissolution: The compound may precipitate upon addition of a less soluble solvent. The plate is then shaken, and the turbidity of each well is measured using a laser nephelometer.[7]

-

Analysis: The solubility is determined by identifying the concentration at which the compound begins to precipitate or redissolve, often with the aid of automated liquid handling and analysis software.[7]

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach for a researcher to determine the solubility of this compound and select an appropriate solvent for a specific application.

Caption: A logical workflow for the determination of solubility and selection of an optimal solvent.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides the necessary theoretical and practical framework for researchers to independently determine this crucial parameter. By employing the detailed experimental protocols and following the logical workflow for solvent selection, scientists and drug development professionals can effectively characterize the solubility of this compound and advance their research and development objectives. The provided templates and diagrams are intended to be dynamic tools, to be populated and utilized as empirical data is generated.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharma-asia.com [biopharma-asia.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

Biological activity screening of 2-Cyclohexylacetamide derivatives

An in-depth technical guide on the biological activity screening of 2-Cyclohexylacetamide derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives represent a class of chemical compounds with a versatile scaffold that has attracted significant interest in medicinal chemistry. The core structure, consisting of a cyclohexyl ring attached to an acetamide group, serves as a valuable pharmacophore for designing novel therapeutic agents. The lipophilic cyclohexyl group can facilitate passage through biological membranes, while the acetamide moiety provides hydrogen bonding capabilities, crucial for interacting with biological targets. Researchers have explored a wide array of substitutions on both the cyclohexyl and acetamide components, leading to the discovery of derivatives with diverse and potent biological activities. These activities span across several therapeutic areas, including anticonvulsant, antimicrobial, enzyme inhibition, and anti-inflammatory effects. This guide provides a comprehensive overview of the biological screening of these derivatives, detailing the experimental protocols, summarizing key quantitative data, and visualizing the underlying processes.

Biological Activities and Data

The structural versatility of this compound derivatives has led to the exploration of their efficacy against a variety of biological targets. The following sections summarize the key findings and quantitative data from various screening studies.

Anticonvulsant Activity

A significant area of investigation for this class of compounds has been in the treatment of epilepsy. Several derivatives have shown potent anticonvulsant properties in preclinical models.

Key Findings:

-

A study on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides demonstrated significant anticonvulsant effects. The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was identified as a particularly effective compound in the Maximal Electroshock (MES) test.[1]

-

The mechanism of action for some of these active compounds involves the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects.[1]

-

Further studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that activity was closely linked to the substituent at the 3-position of the anilide moiety, with 3-(trifluoromethyl)anilides showing higher protection in the MES test.[2]

-

Some derivatives also showed activity in the 6-Hz screen, an animal model for therapy-resistant partial seizures.[2]

Table 1: Anticonvulsant Activity Data for this compound Derivatives

| Compound | Test Model | Species | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | MES (i.p.) | Mice | 42.97 | 105.67 | 2.46 | [1] |

| N-(2-hydroxyethyl)decanamide | MES | Mice | 22.0 | >600 | >27.5 | [3] |

| N-(2-hydroxyethyl)stearamide | MES | Mice | 20.5 | >1000 | >48.8 | [3] |

ED50: Median Effective Dose; TD50: Median Toxic Dose (Neurotoxicity)

Antimicrobial Activity

Derivatives of this compound have been evaluated for their potential to combat bacterial and fungal pathogens, with some showing moderate to significant activity.

Key Findings:

-

Research has reported moderate antimicrobial activity for N-Cyclohexylacetamide and its derivatives against certain bacterial strains.[4]

-

Fused heterocyclic derivatives synthesized from 2-cyano-N-cyclohexyl acetamide have also been noted for their potential antimicrobial properties.[5]

-

In a broader context of acetamide derivatives, new hybrids of 2-mercaptobenzothiazole showed significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the standard drug levofloxacin and potent antibiofilm activity.[6]

Table 2: Antimicrobial Activity Data for Related Acetamide Derivatives

| Compound Class/Derivative | Organism | Activity Metric | Value (µg/mL) | Reference |

| Chelocardins | Enterobacterales | MIC | 0.25–16 | [7] |

| Chelocardins | A. baumannii | MIC | 0.5–32 | [7] |

| Cystobactamids | Gram-positive bacteria | MIC | 0.125–8 | [7] |

| Licoflavone C / Derrone | P. aeruginosa, E. coli | MIC | 7.81–15.62 | [8] |

| Derrone | Candida species | MIC | 7.81 | [8] |

MIC: Minimum Inhibitory Concentration

Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism for treating many diseases. This compound derivatives have been screened against several important enzyme targets.

Key Findings:

-

Cholinesterase Inhibition: Derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[4][5] One study identified a substituted acetamide derivative (compound 8c) as a potent mixed-type BChE inhibitor with an IC50 value of 3.94 µM.[9]

-

Monoamine Oxidase (MAO) Inhibition: A series of 2-phenoxyacetamide analogues were evaluated for their inhibitory potency against MAO-A and MAO-B, which are targets for antidepressant drugs. A specific derivative was identified as a potent MAO-A/B inhibitor with IC50 values of 0.018 µM and 0.07 µM, respectively.[10]

-

Cyclooxygenase (COX) Inhibition: The acetamide functional group is a common scaffold in the design of selective COX-2 inhibitors, which are a major class of anti-inflammatory drugs.[11][12][13]

Table 3: Enzyme Inhibition Data for Acetamide Derivatives

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Compound 8c | Butyrylcholinesterase (BChE) | 3.94 µM | [9] |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | Monoamine Oxidase A (MAO-A) | 0.018 µM | [10] |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | Monoamine Oxidase B (MAO-B) | 0.07 µM | [10] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of biological activity. The following are methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticonvulsant Activity Screening

A standardized workflow is used to assess the anticonvulsant potential and neurotoxicity of test compounds.

Caption: Workflow for anticonvulsant drug screening.

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

-

Animals (typically mice or rats) are administered the test compound intraperitoneally.

-

After a set pretreatment time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

-

The endpoint is the abolition of the hind limb tonic extensor component of the seizure. Absence of this response indicates anticonvulsant activity.[3]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for myoclonic seizures.

-

Animals are pretreated with the test compound.

-

A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

The animal is observed for a period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting at least 5 seconds. Protection against these seizures indicates activity.[14]

-

-

Rotarod Neurotoxicity Test: This test assesses motor impairment.

-

Animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).

-

After administration of the test compound, an animal that cannot maintain its balance on the rod for a set time (e.g., 1 minute) in multiple trials is considered to show neurotoxicity.[2]

-

Antimicrobial Susceptibility Testing

-

Broth Microdilution Assay (for MIC): This method determines the minimum concentration of a compound that inhibits visible microbial growth.

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microbe, no compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7]

-

-

Agar Disc Diffusion Assay: This is a qualitative or semi-quantitative method to assess antimicrobial activity.

-

An agar plate is uniformly inoculated with a suspension of the target microorganism.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plate is incubated, allowing the compound to diffuse into the agar.

-

Antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disc.[8]

-

Enzyme Inhibition Assays

-

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains phosphate buffer, the BChE enzyme, and various concentrations of the inhibitor (test compound).

-

The mixture is pre-incubated.

-

The reaction is initiated by adding the substrate (butyrylthiocholine iodide) and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The enzyme hydrolyzes the substrate, and the product reacts with DTNB to form a yellow-colored anion.

-

The rate of color formation is measured spectrophotometrically at ~412 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[9]

-

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which these derivatives exert their biological effects is critical for rational drug design. Visualizing these pathways can clarify their role in cellular processes.

Anticonvulsant Mechanism of Action

Several potent anticonvulsant acetamide derivatives function by modulating neuronal excitability. A key mechanism is the dual action on voltage-gated sodium channels and the enhancement of GABAergic inhibition.[1]

Caption: Dual mechanism of anticonvulsant derivatives.

This dual action—blocking the propagation of action potentials via sodium channel inhibition and increasing the inhibitory tone of the nervous system via GABA enhancement—makes these compounds effective at preventing seizure generation and spread.

References

- 1. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial, Antifungal and Cytotoxic Activities of Two Flavonoids from Retama raetam Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archivepp.com [archivepp.com]

- 12. researchgate.net [researchgate.net]

- 13. archivepp.com [archivepp.com]

- 14. mdpi.com [mdpi.com]

The Quest for Nature's Cyclohexylacetamides: A Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategic considerations for the discovery and isolation of novel natural analogs of 2-Cyclohexylacetamide. While the core this compound structure is recognized, the exploration for its natural counterparts presents a frontier in natural product chemistry. This document outlines a systematic approach, from initial sourcing to final characterization, to guide researchers in this endeavor.

A Strategic Workflow for Natural Product Discovery

The journey from a biological source to a pure, characterized natural product is a multi-step process. It begins with the selection and collection of biological material, followed by extraction, fractionation, and purification, often guided by bioassays to isolate bioactive compounds. The final stage involves the elucidation of the chemical structure of the isolated compounds.

Extraction: The First Step to Unlocking Bioactive Compounds

The initial step in isolating natural products is the extraction of compounds from the source material.[1][2] The choice of extraction method is critical and depends on the physicochemical properties of the target compounds and the nature of the source material. For a moderately polar compound like a this compound analog, a range of solvents and techniques would be applicable.

Common Extraction Techniques

Several methods are employed for the extraction of natural products.[1][3] These range from traditional solvent-based methods to more modern, efficient techniques.[1]

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the material in a solvent at room temperature.[3] | Simple, uses moderate conditions. | High solvent consumption, long extraction times, potentially low yield.[3] |

| Percolation | Packing the material in a column and allowing the solvent to flow through.[3] | More efficient than maceration. | Requires more specialized equipment. |

| Soxhlet Extraction | Continuous extraction with a hot solvent.[1][3] | Efficient for less soluble compounds. | Can degrade thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[1][3] | Faster, more efficient, uses less solvent.[1] | Can generate free radicals that may degrade some compounds. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample.[1][3] | Very fast, high yield, reduced solvent use.[1] | Requires specialized microwave equipment. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[2][3] | Highly selective, solvent is easily removed. | High initial equipment cost. |

A Generalized Extraction Protocol

A typical extraction process for a plant or microbial source would involve drying and grinding the material, followed by extraction with a series of solvents of increasing polarity.

Isolation and Purification: From Crude Extract to Pure Compound

Following extraction, the complex crude extract must be separated into its individual components.[1] This is typically achieved through a series of chromatographic techniques.

Chromatographic Methods

Chromatography is the most widely used technique for the separation of natural products.[1] A combination of different chromatographic methods is often necessary to achieve the desired purity.

| Chromatographic Technique | Principle | Typical Application |

| Vacuum Liquid Chromatography (VLC) | A form of column chromatography performed under vacuum. | Rapid, initial fractionation of large quantities of crude extract.[4] |

| Medium Pressure Liquid Chromatography (MPLC) | A step up from VLC, using moderate pressure for better resolution. | Further fractionation of complex mixtures.[4] |

| High-Performance Liquid Chromatography (HPLC) | Uses high pressure to pass the solvent through a column with small particle sizes, providing high resolution. | Final purification of compounds.[1][4] |

| Thin-Layer Chromatography (TLC) | A planar chromatographic technique used for monitoring separations and assessing purity.[1] | Rapid analysis of fractions. |

Bioassay-Guided Fractionation

In drug discovery, the fractionation process is often guided by biological assays. This approach, known as bioassay-guided fractionation, allows researchers to focus on the fractions that exhibit the desired biological activity, saving time and resources.

Hypothetical Fractionation Data

The following table illustrates a hypothetical bioassay-guided fractionation of a crude extract to isolate a this compound analog with antibacterial activity.

| Fraction ID | Description | Mass (mg) | % Yield | Antibacterial Activity (MIC, µg/mL) |

| CE-01 | Crude Methanol Extract | 5000 | 100 | 256 |

| F-A | Hexane Fraction | 500 | 10 | >512 |

| F-B | Dichloromethane Fraction | 1200 | 24 | 128 |

| F-C | Ethyl Acetate Fraction | 1500 | 30 | 32 |

| F-D | n-Butanol Fraction | 800 | 16 | 64 |

| F-E | Aqueous Fraction | 1000 | 20 | >512 |

| F-C-1 | Sub-fraction of F-C | 300 | 6 | 16 |

| F-C-2 | Sub-fraction of F-C | 450 | 9 | 64 |

| F-C-3 | Sub-fraction of F-C | 250 | 5 | 32 |

| PURE-1 | Isolated Compound from F-C-1 | 25 | 0.5 | 4 |

Structure Elucidation: Identifying the Novel Analog

Once a pure compound has been isolated, its chemical structure must be determined.[1] This is achieved using a combination of spectroscopic techniques.

Key Spectroscopic Methods

| Spectroscopic Method | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[1] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[1] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about any chromophores present in the molecule. |

Hypothetical Spectroscopic Data for a Novel Analog

The following table presents hypothetical data for a newly isolated this compound analog.

| Analysis | Data | Interpretation |

| HRESIMS | m/z 212.1645 [M+H]+ | Molecular Formula: C12H21NO2 |

| ¹H NMR (500 MHz, CDCl3) | δ 5.85 (d, 1H), 3.80 (m, 1H), 2.15 (s, 3H), 1.0-2.0 (m, 10H) | Suggests an amide proton, a proton on a carbon bearing a heteroatom, an acetyl group, and a cyclohexyl ring. |

| ¹³C NMR (125 MHz, CDCl3) | δ 170.2, 75.4, 52.1, 32.5, 31.8, 25.5, 24.8, 23.4 | Suggests a carbonyl carbon, a carbon bearing an oxygen, and aliphatic carbons consistent with a cyclohexyl ring and an acetyl group. |

| IR (KBr) | νmax 3300, 2930, 1640, 1550 cm-1 | Indicates N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups. |

The discovery and isolation of novel natural products is a challenging yet rewarding field of research. A systematic and multidisciplinary approach, combining modern extraction and chromatographic techniques with bioassay guidance and powerful spectroscopic methods, is essential for success. The search for natural analogs of this compound holds the potential to uncover new bioactive compounds with applications in medicine and beyond.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 4. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Conformational Analysis of 2-Cyclohexylacetamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional structure of a molecule is intrinsically linked to its physicochemical properties and biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug discovery and development. This whitepaper presents a detailed, albeit theoretical, guide to the conformational analysis of 2-Cyclohexylacetamide. In the absence of specific published data for this molecule, this document outlines a robust computational methodology based on established quantum chemical techniques. It provides illustrative data, detailed protocols, and logical workflows to guide researchers in performing such an analysis to understand the molecule's potential energy surface, identify stable conformers, and predict its behavior in various environments.

Introduction: The Importance of Molecular Conformation

The biological activity of a therapeutic agent is dictated by its ability to interact with a specific target, such as a receptor or enzyme. This interaction is highly dependent on the three-dimensional shape, or conformation, of the molecule. Flexible molecules, like this compound, can exist as an ensemble of multiple, rapidly interconverting conformers in solution. The population of these conformers and the energy barriers between them define the molecule's conformational landscape.

Understanding this landscape is critical in drug development. The lowest-energy "ground-state" conformation may not be the "bioactive" conformation that binds to the target. Therefore, a thorough analysis of accessible conformations and their relative energies provides invaluable insight into structure-activity relationships (SAR), aids in the design of more rigid and potent analogs, and helps predict properties like membrane permeability and metabolic stability.

This compound possesses significant conformational flexibility arising from two primary sources: the ring inversion of the cyclohexane moiety and the rotation about several single bonds in the acetamide sidechain. This guide details a theoretical framework for exploring this conformational space using computational chemistry.

Defining the Conformational Space of this compound

The conformational flexibility of this compound is primarily governed by the orientation of the acetamide group relative to the cyclohexane ring and the rotations within the sidechain itself. The key degrees of freedom are:

-

Cyclohexane Ring Conformation: The cyclohexane ring can adopt a stable chair conformation where the sidechain is either in an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize unfavorable 1,3-diaxial steric interactions.

-

Sidechain Torsion: Three key dihedral angles (τ1, τ2, τ3) dictate the orientation of the sidechain, as illustrated below.

A systematic exploration of these degrees of freedom is required to map the potential energy surface (PES) and identify all low-energy conformers.

Experimental Protocols: A Computational Approach

A robust computational workflow is essential for a thorough conformational analysis. This protocol outlines a multi-step process, starting with a broad search and progressing to high-level quantum mechanical refinement.

Protocol Details:

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using standard molecular modeling software.

-

Broad Conformational Search: To explore the vast conformational space efficiently, an initial search is performed using a computationally inexpensive method like a molecular mechanics (MM) force field (e.g., MMFF94) or a semi-empirical method. This step generates hundreds or thousands of potential conformers by systematically rotating the key dihedral angles (τ1, τ2, τ3) and considering both axial and equatorial ring conformations.

-

Clustering and Selection: The resulting conformers are grouped into families based on structural similarity, typically using a root-mean-square deviation (RMSD) cutoff. Unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are selected for further refinement.

-

Quantum Mechanical Geometry Optimization: The selected conformers are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional paired with a dispersion correction (e.g., D3) and a double-zeta basis set like def2-SVP. The dispersion correction is crucial for accurately modeling intramolecular non-covalent interactions.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

High-Level Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a range-separated hybrid functional (e.g., ωB97X-D) with a larger triple-zeta basis set (e.g., def2-TZVP). To simulate the effects of a solvent (e.g., water or chloroform), an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is incorporated at this stage.

-

Final Analysis: The final Gibbs free energies of all confirmed conformers are compared to determine their relative stabilities. The Boltzmann distribution is then calculated at a given temperature (e.g., 298.15 K) to predict the equilibrium population of each conformer.

Illustrative Data Presentation

The following tables present hypothetical but plausible results from the computational protocol described above. These tables are designed to illustrate the type of quantitative data generated from a thorough conformational analysis.

Table 1: Description of Hypothetical Low-Energy Conformers

| Conformer ID | Cyclohexyl Position | τ1 (C-C-C-C) | τ2 (C-C-C=O) | Description |

| I | Equatorial | ~180° (anti) | ~0° (syn) | Sidechain is extended away from the ring. |

| II | Equatorial | ~60° (gauche) | ~120° | Sidechain is folded back towards the ring. |

| III | Axial | ~180° (anti) | ~0° (syn) | Extended sidechain in the sterically hindered axial position. |

| IV | Equatorial | ~180° (anti) | ~180° (anti) | Amide N-H points away from the sidechain. |

Table 2: Calculated Relative Energies and Key Dihedrals for Hypothetical Conformers

(Energies calculated at the hypothetical ωB97X-D/def2-TZVP + SMD(water) // B3LYP-D3/def2-SVP level of theory)

| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298K | τ1 (°) | τ2 (°) | τ3 (C-C-N-H) (°) |

| I | 0.00 | 75.1 | 178.5 | -5.2 | 0.5 |

| II | 0.85 | 18.3 | 62.1 | 115.8 | 175.4 |

| IV | 1.50 | 6.5 | -179.1 | 177.3 | -178.9 |

| III | 2.80 | 0.1 | 175.9 | -4.8 | 2.1 |

From this illustrative data, the equatorial conformer with an extended sidechain (I ) is the global minimum. The axial conformer (III ) is significantly destabilized by approximately 2.80 kcal/mol, likely due to steric clashes between the sidechain and the axial hydrogens on the cyclohexane ring, resulting in a negligible population at room temperature. The relative orientation of the amide group also introduces smaller but significant energy differences, as seen between conformers I , II , and IV .

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the conformational analysis of this compound. By employing a multi-step computational workflow that combines efficient searching with high-accuracy quantum mechanical calculations, it is possible to thoroughly map the molecule's potential energy surface. The resulting data on the geometry, relative stability, and population of low-energy conformers is fundamental for understanding the molecule's physical properties and its potential interactions with biological targets. This methodological guide serves as a valuable resource for researchers in medicinal chemistry and computational drug design, enabling a deeper, structure-based understanding of flexible molecules in the drug discovery pipeline.

An In-depth Technical Guide to the Safety and Handling of 2-Cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Cyclohexylacetamide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical Identification and Properties

This compound, also known as N-Cyclohexylacetamide, is a chemical compound with the molecular formula C₈H₁₅NO. It is classified as a carboximidic acid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1124-53-4 | Multiple Sources |

| Molecular Weight | 141.21 g/mol | Multiple Sources |

| Appearance | White to light yellow powder or crystal | TCI |

| Melting Point | 105.0 to 109.0 °C | TCI |

| Boiling Point | 292 °C | TCI |

| Purity | >95.0% (GC)(qNMR) | TCI |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | TCI |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[1][2] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.[1]

Figure 1: Hazard Identification Workflow

Caption: Workflow for identifying the hazards of this compound.

Toxicological Information

The primary toxicological concerns are related to its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Ingestion is considered harmful.[2]

Routes of Exposure:

-

Inhalation: May cause respiratory irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Skin Contact: Causes skin irritation.[1]

-

Ingestion: Harmful if swallowed.[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Use only in a well-ventilated area or outdoors.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and skin thoroughly after handling.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Recommended storage is in a cool and dark place at a temperature below 15°C.

Figure 2: Personal Protective Equipment (PPE) Selection Logic

Caption: Decision logic for selecting appropriate PPE when handling the compound.

First Aid Measures

In case of exposure, immediate medical attention is recommended. The following first aid measures should be taken:

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |

Figure 3: Emergency Response Flowchart for Accidental Exposure

Caption: A step-by-step guide for responding to accidental exposure incidents.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available. The hazard classifications are based on data submitted to regulatory bodies and information from chemical suppliers.

For researchers needing to conduct their own safety assessments, it is recommended to follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance, skin and eye irritation studies would typically follow OECD Guidelines 404 and 405, respectively. Acute oral toxicity would be assessed following OECD Guideline 423 or 425.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[1] Disposal practices must comply with all federal, state, and local regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

Conclusion

This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its harmful effects if swallowed. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential for minimizing risk. In the event of exposure, the first aid measures provided should be followed promptly, and medical attention should be sought. While specific quantitative toxicological data is limited, the available information provides a strong basis for a conservative and safety-conscious approach to working with this chemical.

References

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods. By utilizing microwave energy to directly heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity. This application note provides a detailed protocol for the synthesis of 2-cyclohexylacetamide from cyclohexylacetonitrile via microwave-assisted hydrolysis. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities.

The described method offers a rapid and efficient route to this target molecule, aligning with the principles of green chemistry by minimizing energy consumption and reaction time.

Reaction Scheme

The synthesis of this compound is achieved through the hydrolysis of cyclohexylacetonitrile under basic conditions, accelerated by microwave irradiation.

Figure 1: Hydrolysis of cyclohexylacetonitrile to this compound.

Principles of Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly to the reaction mixture via conduction and convection, leading to uneven temperature distribution and longer reaction times. In contrast, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, causing rapid and uniform heating through dipolar polarization and ionic conduction. This efficient energy transfer often leads to a significant acceleration of reaction rates and can enable reactions that are difficult to conduct under classical conditions.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the microwave-assisted hydrolysis of aliphatic nitriles to their corresponding amides. While specific data for cyclohexylacetonitrile is based on analogous reactions, these parameters provide a strong starting point for optimization.

| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Cyclohexylacetonitrile | 1 M NaOH (aq) | Water/Ethanol (2:1) | 150 | 15 | ~90 |

| 2 | Phenylacetonitrile | Sodium Perborate | Water/Ethanol (2:1) | 120 | 10 | 95 |

| 3 | Heptanenitrile | 1 M KOH (aq) | Water | 160 | 20 | 88 |

| 4 | Butyronitrile | ZnCl2/H2O | THF/Water (1:1) | 100 | 5 | 85 |

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound.

Materials and Equipment

-

Cyclohexylacetonitrile (starting material)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a snap cap and stirrer bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and/or GC-MS for product characterization

Detailed Experimental Procedure

-

Reagent Preparation:

-

Prepare a 1 M aqueous solution of NaOH.

-

-

Reaction Setup:

-

In a 10 mL microwave reaction vial, add cyclohexylacetonitrile (e.g., 1 mmol, 123 mg).

-

Add a magnetic stirrer bar to the vial.

-

Add 3 mL of the 1 M NaOH solution and 1.5 mL of ethanol.

-

Seal the vial securely with the cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters:

-

Temperature: 150 °C

-

Ramp time: 2 minutes

-

Hold time: 15 minutes

-

Power: Dynamic (will adjust to maintain temperature)

-

Stirring: High

-

-

Start the irradiation program.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully open the vial.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.